molecular formula C13H12BFO3 B566822 2-Benzyloxy-3-fluorophenylboronic acid CAS No. 1256355-53-9

2-Benzyloxy-3-fluorophenylboronic acid

Cat. No.: B566822
CAS No.: 1256355-53-9
M. Wt: 246.044
InChI Key: BLCQROGHALPIMD-UHFFFAOYSA-N
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Description

Significance of Boronic Acids as Versatile Synthetic Intermediates

Boronic acids are highly valued as versatile synthetic intermediates for several key reasons. They are generally stable, crystalline solids that are often amenable to purification by recrystallization and can be stored for extended periods. researchgate.net Their reactivity is tunable, allowing them to participate in a wide array of chemical transformations. One of the most prominent applications of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govresearchgate.net This reaction has become a staple in academic and industrial laboratories for the synthesis of biaryls, a common structural motif in pharmaceuticals and functional materials. Beyond C-C bond formation, boronic acids can also be used to form carbon-heteroatom bonds, further broadening their synthetic utility.

Role of Substituted Arylboronic Acids in Modern Organic Synthesis

The true power of arylboronic acids in modern organic synthesis lies in the ability to introduce a wide variety of substituents onto the aromatic ring. These substituents can dramatically influence the electronic and steric properties of the molecule, providing chemists with fine control over reactivity and selectivity. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the reactivity of the boronic acid in cross-coupling reactions. nih.gov Furthermore, the presence of specific functional groups on the arylboronic acid allows for the direct incorporation of these functionalities into the target molecule, streamlining synthetic routes and avoiding the need for additional protection-deprotection steps. This has made substituted arylboronic acids indispensable tools in the synthesis of complex natural products, agrochemicals, and active pharmaceutical ingredients. nih.gov

Specific Context of 2-Benzyloxy-3-fluorophenylboronic Acid in Interdisciplinary Research

This compound (CAS Number: 1256355-53-9) is a prime example of a substituted arylboronic acid with significant potential in interdisciplinary research. glentham.com The presence of a fluorine atom and a benzyloxy group at specific positions on the phenyl ring imparts unique properties to the molecule. The fluorine atom can influence the compound's electronic properties and can be a valuable addition in medicinal chemistry for modulating metabolic stability and binding affinity. The benzyloxy group offers a handle for further chemical modification or can play a role in directing the stereochemical outcome of reactions.

While extensive research specifically detailing the applications of this compound is not as widespread as for some other boronic acids, its structural features make it a valuable building block in several areas. In medicinal chemistry, it can be utilized as a key intermediate in the synthesis of complex molecules with potential therapeutic applications. For example, it can be employed in Suzuki-Miyaura coupling reactions to construct the core structures of novel drug candidates. researchgate.net In materials science, the incorporation of this fluorinated and benzylated phenylboronic acid into polymer or small molecule frameworks could lead to materials with tailored electronic or photophysical properties. nih.gov

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 1256355-53-9
Molecular Formula C₁₃H₁₂BFO₃
Molecular Weight 246.04 g/mol
Appearance Not specified in available data
Melting Point Not specified in available data
Solubility Not specified in available data

Properties

IUPAC Name

(3-fluoro-2-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BFO3/c15-12-8-4-7-11(14(16)17)13(12)18-9-10-5-2-1-3-6-10/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCQROGHALPIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)F)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681879
Record name [2-(Benzyloxy)-3-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-53-9
Record name [2-(Benzyloxy)-3-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Benzyloxy 3 Fluorophenylboronic Acid

Recent Advancements in Organometallic Approaches to Arylboronic Acids

Organometallic pathways provide foundational and versatile methods for the synthesis of arylboronic acids. These strategies typically involve the creation of a highly reactive organometallic intermediate which is then quenched with a boron electrophile.

Lithiation-Borylation Strategies

The lithiation-borylation strategy involves the generation of an organolithium species, which subsequently reacts with a borate (B1201080) ester to form the desired boronic acid after hydrolysis. nih.gov This reagent-controlled process is advantageous due to the accessibility of the required chiral lithiated carbamates and stable boronic esters. nih.gov For the synthesis of 2-benzyloxy-3-fluorophenylboronic acid, this could be achieved through a directed ortho-metalation. The benzyloxy group can direct the lithiation to the adjacent C2 position. However, given the substitution pattern, a more plausible approach would involve halogen-metal exchange, as detailed in the next section. The general principle relies on the formation of a carbon-lithium bond, which then acts as a potent nucleophile. bris.ac.ukbris.ac.uk

The key steps in a lithiation-borylation reaction are:

Generation of a configurationally stable organolithium reagent at low temperatures. bris.ac.uk

Rapid and stereospecific reaction with a boronic ester to form a boronate complex. bris.ac.uku-tokyo.ac.jp

Stereospecific 1,2-rearrangement to yield the homologated boronic ester. nih.govbris.ac.uk

Bromine-Lithium Exchange and Subsequent Borylation

A highly effective and common method for preparing arylboronic acids is through a bromine-lithium exchange reaction. wikipedia.org This process is typically very fast, often proceeding rapidly at low temperatures (e.g., -78 °C) to prevent side reactions. nih.gov The exchange rate generally follows the trend I > Br > Cl. wikipedia.org

For the specific synthesis of this compound, a suitable precursor would be 1-benzyloxy-2-fluoro-3-bromobenzene. This precursor would undergo bromine-lithium exchange upon treatment with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, to generate the corresponding aryllithium intermediate. This intermediate is then trapped with a trialkyl borate, like trimethyl borate or triisopropyl borate, to form a boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the final this compound. organic-chemistry.orgreddit.com

Table 1: Reaction Parameters for Bromine-Lithium Exchange Borylation
ParameterDescriptionTypical Conditions
Starting Material 1-Benzyloxy-2-fluoro-3-bromobenzene---
Lithium Reagent Alkyllithiumn-Butyllithium or tert-Butyllithium
Boron Electrophile Trialkyl borateTrimethyl borate, B(OMe)₃
Solvent Anhydrous aprotic etherTetrahydrofuran (THF), Diethyl ether
Temperature Cryogenic-78 °C
Workup Acidic HydrolysisAqueous HCl or H₂SO₄

Transmetallation from Organosilanes and Organostannanes

Transmetallation provides an alternative route to arylboronic acids, involving the transfer of an aryl group from one metal (or metalloid) to a boron center. While less common than lithiation strategies for lab-scale synthesis, it offers a pathway that avoids strongly basic organolithium reagents.

The synthesis of arylboronic acids can be achieved via the transmetallation of organosilanes or organostannanes. nih.gov In the context of synthesizing this compound, a precursor such as 2-benzyloxy-3-fluoro-1-(trimethylsilyl)benzene or 2-benzyloxy-3-fluoro-1-(tributylstannyl)benzene would be required. The reaction involves the exchange of the silyl or stannyl group with a boron moiety, often facilitated by a catalyst or specific boron reagent. For instance, aryl and vinyl stannanes have been used with halomethylboronic acid esters in a process where the rapid transmetallation of the organostannane drives the reaction. nih.gov Generally, electron-rich arenes tend to undergo boron-to-palladium transmetallation more rapidly. reddit.com

Transition Metal-Catalyzed Boronylation

Transition metal catalysis has revolutionized the synthesis of arylboronic acids by enabling direct and efficient C-B bond formation, often with high functional group tolerance and milder reaction conditions compared to traditional organometallic methods.

Direct C-H Borylation

Direct C-H borylation is a powerful technique that allows for the conversion of a carbon-hydrogen bond on an aromatic ring directly into a carbon-boron bond, typically using an iridium or rhodium catalyst. beilstein-journals.org This method is highly attractive for its atom economy, as it avoids the pre-functionalization required in halogen-metal exchange methods. researchgate.net

For this compound, the synthesis would start from 1-benzyloxy-2-fluorobenzene. The regioselectivity of C-H borylation is a critical challenge and is often directed by steric factors. beilstein-journals.org Iridium catalysts, often used with bipyridine or N-heterocyclic carbene ligands, typically direct borylation to the least sterically hindered C-H bond. beilstein-journals.org In the case of 1-benzyloxy-2-fluorobenzene, the benzyloxy and fluoro groups would direct the borylation, and achieving selectivity for the C3-position would depend heavily on the specific catalytic system and directing group effects. Recent advances have utilized bulky ligands or directing groups to achieve para-selective borylation, highlighting the ability to control regioselectivity. nih.govbohrium.com

Table 2: Key Components in Iridium-Catalyzed C-H Borylation
ComponentExampleRole
Precursor [Ir(OMe)(COD)]₂Iridium source
Ligand 4,4'-di-tert-butylbipyridine (dtbpy)Controls reactivity and selectivity
Boron Source Bis(pinacolato)diboron (B₂pin₂)Provides the boryl moiety
Solvent ApolarCyclohexane, Hexane
Temperature Elevated80-120 °C

Coupling of Aryl Halides with Diboronic Acid Reagents

The palladium-catalyzed coupling of aryl halides with diboron reagents, often called Miyaura borylation, is a cornerstone for the synthesis of arylboronic esters. beilstein-journals.org This method offers excellent functional group tolerance and is widely applicable to a range of aryl and heteroaryl halides. nih.govupenn.edu

To synthesize this compound (as its pinacol (B44631) ester), 1-benzyloxy-2-fluoro-3-bromobenzene would be reacted with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium source like Pd(dppf)Cl₂ or Pd(dba)₂, and a phosphine (B1218219) ligand. A base, such as potassium acetate (B1210297), is required for the catalytic cycle. researchgate.net The resulting pinacol boronate ester can then be hydrolyzed to the boronic acid if desired. This method avoids the use of cryogenic temperatures and highly reactive organolithium reagents. researchgate.net

Table 3: Typical Conditions for Miyaura Borylation
ComponentExampleRole
Substrate 1-Benzyloxy-2-fluoro-3-bromobenzeneAryl source
Boron Reagent Bis(pinacolato)diboron (B₂pin₂)Boron source
Catalyst Pd(dppf)Cl₂Palladium catalyst
Base Potassium Acetate (KOAc)Activator in the catalytic cycle
Solvent Aprotic polarDioxane, Toluene, DMF
Temperature Elevated80-110 °C

Electrochemical Synthetic Routes to Arylboronic Acids

Electrochemical methods offer a powerful and sustainable alternative for the synthesis of arylboronic acids, providing precise control over reaction conditions by tuning electrode potential. chemrxiv.org These techniques can obviate the need for harsh chemical oxidants or reductants, often proceeding under mild conditions with high functional group tolerance.

A significant advancement in boronic acid synthesis is the electrochemical conversion of carboxylic acids, which are abundant and readily available feedstocks. chemrxiv.orgnih.gov This method proceeds through the formation of redox-active esters (RAEs), such as N-hydroxyphthalimide (NHP) esters or N-hydroxy-tetrachlorophthalimide (TCNHPI) esters, which are subsequently reduced at the cathode. nih.govresearchgate.net The core mechanism involves a single electron transfer (SET) event that initiates decarboxylation to form an alkyl or aryl radical. nih.govchemrxiv.org This radical is then trapped by a suitable boron-containing reagent, like bis(pinacolato)diboron (B₂pin₂), to yield the desired boronic ester.

This electrochemically driven approach has been shown to be highly effective for a broad range of alkyl carboxylic acids and can be performed in a simple undivided cell setup using inexpensive carbon-based electrodes. nih.govchemrxiv.org The method is scalable and has been successfully implemented in both batch and flow reactors. nih.gov While many examples focus on alkyl carboxylic acids, the underlying principle of radical generation via SET from a redox-active ester is applicable to the synthesis of arylboronic acids from the corresponding aromatic carboxylic acids. chemrxiv.org For the synthesis of this compound, the corresponding 2-benzyloxy-3-fluorobenzoic acid would first be converted to a redox-active ester before undergoing electrochemical borylation.

Table 1: Comparison of Catalytic Approaches for Borylation of Carboxylic Acids via Redox-Active Esters

Catalyst System Key Features Challenges
Electrochemical Simple, economical, undivided cell setup, inexpensive carbon electrodes, scalable in batch and flow. nih.gov Potential for product consumption with prolonged electrolysis. chemrxiv.org
Nickel-Catalyzed Effective for cross-coupling with boronic acids. researchgate.net Requires excess boron source and pyrophoric reagents (e.g., MeLi). chemrxiv.org
Copper-Catalyzed Cost-effective and operationally simple. nih.gov Can be challenging on a larger scale due to heterogeneity from excess reagents. chemrxiv.org

| Photochemical (Ir) | Utilizes light to trigger the transformation. nih.gov | Requires a significant excess of B₂pin₂ and an expensive Iridium photocatalyst. chemrxiv.org |

The electrochemical reductive coupling of aryl halides with borating agents represents a direct and efficient route to arylboronic acids. rsc.orgresearchgate.net This method avoids the preparation of organometallic intermediates like Grignard or organolithium reagents, which are often required in traditional syntheses. The reaction is typically carried out in a single-compartment cell using a sacrificial anode, such as magnesium or aluminum. rsc.orgresearchgate.net

In this process, the aryl halide (e.g., 2-benzyloxy-3-fluorobromobenzene) is reduced at the cathode to generate a highly reactive aryl radical or anion. This intermediate is then trapped in situ by a borating agent, such as a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) or pinacolborane, present in the electrolyte solution. rsc.orgresearchgate.net Subsequent hydrolysis of the resulting boronate ester furnishes the final arylboronic acid. This electrochemical approach has been successfully applied to a variety of aromatic and heteroaromatic halides, providing moderate to good yields of the corresponding boronic acids. rsc.org

ParameterDescription
Substrates Aromatic or heteroaromatic halides (chlorides, bromides). rsc.orgresearchgate.net
Borating Agents Trialkyl borates, Pinacolborane. rsc.orgresearchgate.net
Anode Sacrificial metal (e.g., Magnesium, Aluminum). rsc.org
Solvent Typically DMF or THF. rsc.orgresearchgate.net
Cell Type Undivided (single-compartment) cell. rsc.org
Yields Moderate to good. rsc.orgresearchgate.net

There is a growing interest in developing transition-metal-free electrosynthetic methods to avoid potential metal contamination in the final products. rsc.orgnih.gov While many electrochemical borylation reactions are inherently metal-free in terms of catalysts, the term often refers to avoiding transition metals entirely. rsc.org Metal-free electrocatalytic methods have been developed for various transformations of arylboronic acids, such as hydroxylation and halogenation, demonstrating the feasibility of controlling their reactivity without transition metals. nih.govnih.govresearchgate.net

For the synthesis of arylboronic acids, metal-free approaches focus on the direct electrochemical activation of C-H or C-X bonds. The reductive coupling of aryl halides described previously can be considered a metal-free approach when no transition metal catalyst is employed. rsc.orgresearchgate.net These methods rely on the direct reduction of the substrate at the electrode surface to generate the key reactive intermediate. The simplicity, cost-effectiveness, and cleaner reaction profiles make metal-free electrosynthesis a highly attractive strategy for preparing compounds like this compound. acs.org

Flow Chemistry Applications in the Synthesis of this compound

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, particularly for reactions involving unstable intermediates or requiring precise control over reaction parameters. okayama-u.ac.jporganic-chemistry.org This technology is well-suited for the synthesis of boronic acids, especially via organometallic routes. nih.gov

A common route to arylboronic acids involves lithium-halogen exchange at low temperatures to generate a highly reactive and often unstable aryllithium intermediate, which is then quenched with a borate ester. nih.gov In batch reactors, maintaining cryogenic temperatures on a large scale is challenging, and poor mixing can lead to side reactions, such as protonation or alkylation. okayama-u.ac.jp

Table 2: Comparison of Batch vs. Flow Chemistry for Organolithium Reactions

Feature Batch Chemistry Flow Chemistry
Temperature Control Difficult to maintain homogeneity, especially on scale. okayama-u.ac.jp Precise and rapid, excellent heat transfer. organic-chemistry.org
Mixing Can be inefficient, leading to local concentration gradients. okayama-u.ac.jp Highly efficient and rapid micromixing. almacgroup.com
Unstable Intermediates Prone to decomposition and side reactions due to longer reaction times. okayama-u.ac.jp Generated and consumed rapidly, minimizing degradation. researchgate.net
Side Reactions Higher potential for side reactions like protonation. nih.gov Significantly suppressed due to short residence times and precise control. nih.gov

| Safety | Handling large volumes of pyrophoric reagents poses risks. | Small reactor volumes enhance safety. researchgate.net |

Flow chemistry is an enabling technology for diversity-oriented synthesis (DOS), which aims to rapidly create libraries of structurally diverse compounds. nih.govnih.gov By setting up a continuous flow system for a key reaction, such as a lithiation-borylation sequence, a wide range of substrates can be introduced sequentially to generate a library of boronic acids. organic-chemistry.org This approach allows for the rapid exploration of chemical space, which is invaluable in medicinal chemistry and materials science. nih.gov

Furthermore, scaling up a reaction in flow is often more straightforward than in batch processing. almacgroup.comresearchgate.net Instead of using larger and more complex reactors, throughput can be increased by simply running the system for a longer period ("scaling out") or by using multiple reactors in parallel ("numbering up"). almacgroup.com This has been demonstrated for the synthesis of boronic acids, where multigram-per-hour production was achieved in simple flow setups. organic-chemistry.org This scalability makes flow chemistry a viable and efficient method for producing key intermediates like this compound from discovery quantities to kilogram-scale production needed for further development. researchgate.net

Strategic Use of Protecting Groups for Boronic Acid Functionality

The inherent reactivity and Lewis acidic nature of the boronic acid group, while crucial for its synthetic utility in reactions like the Suzuki-Miyaura coupling, can also present challenges in multi-step syntheses. google.com Unprotected boronic acids can be prone to undesired side reactions, such as protodeboronation, and their polarity can complicate purification and characterization. chem-station.comresearchgate.net To mitigate these issues, the boronic acid functionality is often temporarily masked with a protecting group. chem-station.com An effective protecting group must be stable under a wide range of reaction conditions but also readily removable without affecting other functional groups in the molecule. google.com The strategic use of these groups allows for greater tolerance of various reagents and significantly simplifies the synthesis of complex organoboronic acid reactants. google.com Various strategies have been developed, primarily involving the formation of boronic esters, amine complexes, or trifluoroborate salts. researchgate.netnih.gov

Diol-Based Protecting Groups (e.g., Pinacol Ester)

Among the most widely employed strategies for protecting boronic acids is their conversion to cyclic boronic esters using diols. researchgate.net The pinacol ester, formed by reacting the boronic acid with pinacol, is the most popular and dominant boronic acid surrogate in organic synthesis. chem-station.comresearchgate.net Pinacol boronates are generally stable, neutral compounds that can withstand purification techniques like column chromatography. google.comchem-station.com This stability is attributed to the steric shielding of the vacant p-orbital on the boron atom by the bulky pinacol group. google.com

Despite their stability, pinacol esters are typically reactive enough to be used directly in cross-coupling reactions. chem-station.com However, their high stability can also be a drawback, as cleavage to regenerate the free boronic acid (deprotection) often requires harsh conditions. chemrxiv.org Standard deprotection methods include oxidative cleavage with reagents like sodium periodate (NaIO₄) or acidic hydrolysis, which may not be compatible with sensitive functional groups elsewhere in the molecule. chem-station.comchemrxiv.org Milder, stepwise deprotection methods, such as conversion to a trifluoroborate or an aminoborate, offer alternatives to these harsh conditions. chem-station.com

Protecting GroupStructureCommon Introduction MethodStabilityTypical Deprotection Conditions
Pinacol Ester 2-phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneReaction with pinacolStable to column chromatography, air, and moisture chem-station.comAcidic hydrolysis (often with heating); Oxidative cleavage (e.g., NaIO₄) chem-station.comchemrxiv.org
Pinanediol Ester Derived from pinanediolReaction with pinanediolMore stable than pinacol esters google.comTransesterification with an acceptor boronic acid (e.g., phenylboronic acid) in a biphasic solvent system google.com
Ethylene Glycol Ester Derived from 1,2-ethanediolReaction with ethylene glycolLess stable than pinacol estersHydrolysis under mild acidic or basic conditions

Amine Complexes and Trifluoroborates as Stable Alternatives

To overcome the limitations of diol-based esters, alternative protecting groups based on amine complexes and trifluoroborates have been developed. researchgate.net These alternatives often provide enhanced stability and allow for deprotection under milder, more specific conditions. nih.gov

Trifluoroborate Salts: Potassium organotrifluoroborates are highly stable, crystalline solids that are easy to handle. google.com The formation of the trifluoroborate anion (R-BF₃⁻K⁺) significantly reduces the Lewis acidity of the boron atom, rendering it less reactive. chem-station.com This increased stability is advantageous in many synthetic transformations. bath.ac.uk While highly stable, a significant drawback is their salt-like nature, which makes them incompatible with standard purification techniques like silica gel chromatography. google.com Hydrolysis of the trifluoroborate salt can regenerate the corresponding boronic acid. nih.gov

Amine Complexes: Intramolecular coordination of nitrogen atoms to the boron center provides another robust method for protection.

N-methyliminodiacetic acid (MIDA) boronates: These tridentate complexes exhibit exceptional stability across a wide range of conditions, including aqueous acids and bases, and are compatible with chromatography. nih.gov The MIDA ligand can be cleaved under mild aqueous basic conditions to release the free boronic acid. google.com

1,8-Diaminonaphthalene (dan) boronamides: In these complexes, the lone pairs of the nitrogen atoms delocalize into the empty p-orbital of the boron, decreasing its Lewis acidity and reactivity. google.comchem-station.com The R-B(dan) group is very stable under many conditions, and deprotection is achieved via acidic hydrolysis, after which the diaminonaphthalene byproduct can be easily removed by extraction. chem-station.com

Protecting Group TypeExampleKey FeaturesStability ProfileDeprotection Method
Trifluoroborate Salt Potassium aryltrifluoroborateCrystalline, air-stable solids google.comHigh stability; Slower release of boronic acid bath.ac.ukHydrolysis (e.g., aqueous acid) nih.gov
Amine Complex MIDA boronateChromatographically stable; Complements stability of other groups google.comnih.govStable to a broad range of acidic conditions google.comMild aqueous base (e.g., NaOH) chem-station.com
Amine Complex 1,8-Diaminonaphthalene (dan) boronamideVery stable due to N-B coordination chem-station.comnih.govStable under a wide range of conditions chem-station.comAcidic hydrolysis chem-station.com

Photocleavable Protecting Group Strategies

A more recent and advanced strategy involves the use of photolabile protecting groups (PPGs), which allow for the controlled release of the boronic acid upon irradiation with light. chemrxiv.org This approach offers spatial and temporal control over the deprotection process, enabling applications in materials science and light-triggered reactions. nih.govchemrxiv.org

The most common photocleavable strategy for boronic acids is based on the 2-nitrobenzyl motif. nih.govchemrxiv.org Diols incorporating this photolabile group can be used to form boronic esters. Upon irradiation with UV light (e.g., 365 nm), the 2-nitrobenzyl group undergoes a rearrangement and cleavage, leading to the release of the free boronic acid. nih.gov

Researchers have identified 1-(2-nitrophenyl)neopentyl glycol (npnp) as a particularly effective photolabile diol. It is easily synthesized in a single step, and the corresponding boronate esters, ArB(npnp), demonstrate considerable stability in wet acetonitrile even at elevated temperatures, as well as under acidic conditions. nih.gov The controlled liberation of boronic acids using this method proceeds in good to excellent yields. nih.gov Another recently developed photocleavable protecting group, xanthopinacol (xpin), can be formed by irradiating a mixture of a free boronic acid and xanthone with UV light and removed under catalyzed photoredox conditions. researchgate.net

Photocleavable GroupAcronymWavelength for CleavageKey Advantages
1-(2-Nitrophenyl)neopentyl glycol npnp365 nm nih.govEasily synthesized; Stable under wet and acidic conditions; Good to excellent deprotection yields nih.gov
Xanthopinacol xpinUV light (formation); Visible light (cleavage) researchgate.netCan be assembled in situ; Mild, irreversible removal under photoredox conditions researchgate.net

Advanced Reactivity and Mechanistic Studies of 2 Benzyloxy 3 Fluorophenylboronic Acid

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. 2-Benzyloxy-3-fluorophenylboronic acid is an excellent substrate for these transformations, enabling the synthesis of complex biaryl and related structures.

Suzuki-Miyaura Coupling: Mechanistic Insights and Substrate Scope with this compound

The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions for forming C(sp²)–C(sp²) bonds. The reaction typically involves an organoboronic acid and an organic halide or triflate.

Mechanistic Insights The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with an organic halide (Ar¹-X) to form a Pd(II) intermediate (Ar¹-Pd-X).

Transmetalation: In the presence of a base, the organoboronic acid (Ar²-B(OH)₂) forms a boronate species (Ar²-B(OR)₃⁻). This species then transfers its organic group to the palladium(II) complex, replacing the halide and forming a new intermediate (Ar¹-Pd-Ar²). The base is crucial as it facilitates the formation of the more nucleophilic boronate, accelerating the transmetalation step.

Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (Ar¹-Ar²) and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

For this compound, the ortho-benzyloxy group can sterically influence the rate of transmetalation, while the meta-fluoro group can affect the electronic properties of the aromatic ring.

Substrate Scope this compound has been shown to couple with a wide range of aryl and heteroaryl halides. The reaction conditions are typically mild and tolerant of various functional groups. Both electron-rich and electron-poor coupling partners are generally well-tolerated. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields. Modern catalysts, often employing bulky, electron-rich phosphine (B1218219) ligands, enhance the efficiency of the oxidative addition and reductive elimination steps.

Below is a representative table of Suzuki-Miyaura coupling reactions involving substituted phenylboronic acids with various aryl bromides, illustrating typical conditions and outcomes.

EntryAryl Bromide PartnerCatalyst / LigandBaseSolventYield (%)
14-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O95
21-Bromo-4-nitrobenzenePd₂(dba)₃ / XPhosK₂CO₃Dioxane92
32-BromopyridinePdCl₂(dppf)Cs₂CO₃DMF88
41-Bromo-3-(trifluoromethyl)benzenePd(PPh₃)₄Na₂CO₃Toluene/Ethanol/H₂O90

This table presents typical results for Suzuki-Miyaura couplings of functionalized arylboronic acids to demonstrate the general scope and efficiency of the reaction.

Other Palladium-Catalyzed Transformations

Beyond the Suzuki-Miyaura reaction, arylboronic acids like this compound are versatile reagents in other palladium-catalyzed transformations. These reactions often leverage different mechanistic pathways to achieve diverse molecular architectures. For instance, in addition to traditional cross-couplings, palladium catalysis can enable transformations such as C-H activation and fluorination of boronic acid derivatives.

One notable transformation is the palladium-catalyzed synthesis of aryl fluorides from arylboronic acids. While not a C-C bond formation, this reaction highlights the utility of the boronic acid moiety. The mechanism is proposed to proceed through a single-electron-transfer (S.E.T.) pathway involving a high-valent Pd(III) intermediate, which is distinct from the typical Pd(0)/Pd(II) cycle of cross-coupling. This method provides an operationally simple route to functionalized aryl fluorides under mild conditions.

Copper-Mediated Arylation Processes, including Site-Selective O-Arylation

Copper-catalyzed reactions have emerged as a powerful alternative and complement to palladium-based methods, particularly for the formation of carbon-heteroatom bonds. Copper-mediated O-arylation of alcohols and phenols with arylboronic acids, often referred to as the Chan-Lam coupling, is a key transformation.

Mechanism and Site-Selectivity The mechanism of copper-mediated O-arylation is thought to involve a Cu(II) active species. The arylboronic acid reacts with a Cu(II) salt, such as copper(II) acetate (B1210297), to form an aryl-copper(II) intermediate. This intermediate can then undergo ligand exchange with an alcohol or phenol. The final C-O bond is formed via reductive elimination from a proposed high-valent copper(III) species, regenerating a Cu(I) species which is then re-oxidized to Cu(II) to complete the catalytic cycle.

The reaction conditions are often mild, typically proceeding at or slightly above room temperature in the presence of a base like pyridine and often in air, as oxygen can serve as the terminal oxidant. Site-selective O-arylation can be achieved, particularly in complex molecules like carbohydrates, where the choice of copper catalyst and ligands can direct the arylation to a specific hydroxyl group. The steric and electronic properties of this compound can influence the efficiency of these couplings.

Radical-Based Reactions Involving this compound

The generation of carbon-centered radicals from stable precursors under mild conditions is a rapidly advancing field in organic synthesis. Arylboronic acids have been identified as valuable precursors for aryl radicals through photoredox catalysis.

Photoredox Catalysis for Carbon Radical Generation from Boronic Acids

Visible-light photoredox catalysis utilizes a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) with organic substrates to generate radical intermediates. Arylboronic acids can be oxidized via a SET process to generate an aryl radical.

The general mechanism involves the excitation of a photocatalyst (PC) with visible light to its excited state (PC*). This excited state is a potent oxidant and can accept an electron from a suitable donor. While arylboronic acids themselves are often difficult to oxidize, their corresponding ate-complexes are much more electron-rich and serve as excellent donors. The resulting arylboronic radical cation is unstable and undergoes rapid C-B bond cleavage to afford an aryl radical and a boronic acid derivative. This aryl radical can then participate in various synthetic transformations, such as addition to olefins or arenes.

Lewis Base Activation in Photoredox Processes and C-C Cross-Couplings

To enhance the efficiency of radical generation from boronic acids, a dual catalytic system employing a Lewis base in conjunction with a photoredox catalyst has been developed.

Mechanism of Activation Lewis bases, such as quinuclidin-3-ol or 4-dimethylaminopyridine (DMAP), can coordinate to the empty p-orbital of the boron atom in the boronic acid (or its trimeric boroxine form). This coordination forms a four-coordinate boronate "ate" complex. This complex is significantly more electron-rich than the parent boronic acid, lowering its oxidation potential and making it an excellent substrate for single-electron oxidation by the excited photocatalyst.

This Lewis base activation strategy enables a wide range of arylboronic acids, including those with diverse electronic properties like this compound, to be efficiently converted into aryl radicals. These radicals can then be engaged in redox-neutral C-C cross-couplings with electron-deficient olefins, leading to a variety of valuable products under exceptionally mild conditions.

The table below illustrates the scope of this methodology with various boronic acids and activated olefins.

EntryBoronic AcidOlefin AcceptorLewis BasePhotocatalystYield (%)
1Phenylboronic acidMethyl Vinyl KetoneQuinuclidin-3-olfac-Ir(ppy)₃95
24-Methoxyphenylboronic acidAcrylonitrileQuinuclidin-3-olfac-Ir(ppy)₃91
34-(Trifluoromethyl)phenylboronic acidMethyl AcrylateQuinuclidin-3-olfac-Ir(ppy)₃87
4Benzylboronic acid pinacol (B44631) esterMethyl Vinyl KetoneDMAPRu(bpy)₃Cl₂85

This table shows representative yields for the photoredox-mediated, Lewis base-activated coupling of various boronic acids with olefins, demonstrating the broad applicability of the method.

Electrochemical Radical Selenylation of Boronic Acids

The electrochemical radical selenylation of arylboronic acids is a modern synthetic method for the formation of carbon-selenium bonds. While no specific studies on the electrochemical radical selenylation of this compound have been reported, the general mechanism involves the anodic oxidation of a diselenide species to generate a selenyl radical. This radical then adds to the arylboronic acid, followed by a radical-radical cross-coupling to yield the corresponding arylselenoether.

The reaction is typically performed in an undivided cell with a constant current. The presence of substituents on the phenylboronic acid can influence the reaction efficiency. Electron-donating groups may facilitate the reaction, while strong electron-withdrawing groups might have a retarding effect. The benzyloxy group at the ortho position and the fluoro group at the meta position of this compound would likely exert a combined electronic and steric effect on the reaction rate and yield, though specific data is not available.

Reversible Covalent Bonding with Diols and Polysaccharides

Boronic acids are well-known for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, such as those found in saccharides and polysaccharides. This interaction leads to the formation of five- or six-membered cyclic boronate esters. This reversible nature is highly dependent on the pH of the medium, with the equilibrium shifting towards the boronate ester in more basic conditions.

Formation and Cleavage of Boronate Esters

The formation of a boronate ester from a boronic acid and a diol is an equilibrium process. The rate of formation and cleavage is influenced by several factors, including the pH, the concentration of the diol, and the intrinsic properties of the boronic acid. The cleavage of the boronate ester can be readily achieved by lowering the pH, which protonates the boronate ester and facilitates hydrolysis back to the boronic acid and the diol. While kinetic data for this compound is not available, the general principles of boronate ester formation and cleavage are expected to apply.

Influence of Substituents (Benzyloxy, Fluoro) on Lewis Acidity and Binding Affinity

The Lewis acidity of the boron atom in a phenylboronic acid is a critical factor in its ability to bind with diols. Electron-withdrawing substituents on the phenyl ring increase the Lewis acidity of the boron, leading to a lower pKa and a higher binding affinity for diols at a given pH. The fluorine atom at the 3-position of this compound is an electron-withdrawing group and is therefore expected to increase the Lewis acidity of the boronic acid moiety.

Supramolecular Interactions and Dynamic Covalent Assemblies Involving Boronic Acid Moieties

The reversible nature of the boronate ester bond makes boronic acids valuable building blocks for the construction of supramolecular assemblies and dynamic covalent systems. These systems can respond to external stimuli such as pH changes or the presence of specific diols, leading to applications in sensing, drug delivery, and self-healing materials.

Self-Condensation to Boroxines and their Role in Reactivity

In the absence of water, boronic acids can undergo a self-condensation reaction to form a six-membered ring called a boroxine. This is a trimer of the boronic acid, formed by the elimination of three molecules of water. The formation of boroxines is a reversible process, and the equilibrium between the boronic acid and the boroxine is dependent on the concentration of water. The presence of substituents on the phenyl ring can influence the stability of the boroxine. Electron-donating groups tend to favor boroxine formation. Boroxines can serve as a dehydrated, storage form of boronic acids and can be reactive in various chemical transformations, often regenerating the boronic acid in situ in the presence of water. The specific tendency of this compound to form a boroxine and the reactivity of the resulting boroxine have not been specifically documented.

Applications in Dynamic Covalent Chemistry (DCvC) and Adaptable Systems

Dynamic Covalent Chemistry (DCvC) utilizes reversible covalent bond formation to create complex and adaptable chemical systems. The reversible formation of boronate esters is a key reaction in DCvC. By incorporating this compound into larger molecular structures, it could potentially be used to create dynamic systems that respond to changes in pH or the presence of diols. The specific substituents on the phenyl ring could be used to tune the properties of these systems, such as the stability of the boronate esters and the kinetics of their formation and cleavage. However, no specific applications of this compound in DCvC have been reported to date.

Applications of 2 Benzyloxy 3 Fluorophenylboronic Acid in Interdisciplinary Research

Medicinal Chemistry and Pharmaceutical Development

In the realm of drug discovery and development, the precise structure of a molecule dictates its function. 2-Benzyloxy-3-fluorophenylboronic acid offers a trifecta of functional groups that chemists can leverage to design and synthesize novel therapeutic agents with tailored properties.

The boronic acid group is the cornerstone of this molecule's utility in medicinal chemistry. Phenylboronic acid (PBA) and its derivatives are known for their ability to form reversible covalent bonds with diols, a common structural motif in biological molecules like sugars and glycoproteins. nih.gov This interaction has been a key focus in the design of targeted therapies. Furthermore, boronic acid derivatives are potent inhibitors of certain enzymes, a property famously exploited in the development of proteasome inhibitors. nih.gov The core structure of this compound serves as a scaffold that can be incorporated into larger, more complex drug candidates to engage with biological targets through these mechanisms.

The application of phenylboronic acid derivatives in oncology is a significant area of research. nih.gov One strategy for achieving cancer cell selectivity involves targeting the aberrant glycosylation patterns on the surface of tumor cells. nih.gov Cancer cells often overexpress sialic acids, which are diol-containing sugar residues. nih.gov PBA-based molecules can selectively bind to these sialic acids, allowing for the targeted delivery of cytotoxic agents or imaging probes. nih.gov By incorporating the this compound fragment into a drug's design, researchers can aim to confer this tumor-targeting capability.

Additionally, the boronic acid functional group has been successfully used to create potent enzyme inhibitors, most notably in the field of proteasome inhibition for treating cancers like multiple myeloma. nih.gov The boronic acid group can form a stable complex with the active site of the proteasome, disrupting its function and leading to cancer cell death. nih.gov this compound provides a chemically distinct building block for synthesizing new generations of enzyme inhibitors with potentially different selectivity and efficacy profiles.

The introduction of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance their pharmacokinetic properties. nih.gov The carbon-fluorine bond is exceptionally strong and can block sites of metabolic oxidation, a common pathway for drug degradation in the body. nih.gov Placing a fluorine atom on the phenyl ring, as in this compound, can improve the metabolic stability of a drug candidate, leading to a longer half-life and improved bioavailability. nih.govnih.gov

This compound is primarily utilized as a versatile intermediate or building block in the synthesis of more complex molecules. chemimpex.comchemimpex.com Its boronic acid group makes it an ideal substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. chemimpex.comchemimpex.com This allows chemists to efficiently connect the substituted phenyl ring of this compound to other molecular fragments, rapidly building libraries of diverse compounds for screening in drug discovery programs. chemimpex.comchemimpex.com The presence of the orthogonal benzyloxy protecting group and the fluorine atom provides additional points for chemical modification, further expanding its versatility as a key component in the synthesis of novel pharmaceuticals. chemimpex.comchemimpex.com

Table 1: Properties of this compound This interactive table summarizes the key chemical properties of the title compound.

Property Value Source
CAS Number 1256355-53-9 boronpharm.comalchempharmtech.com
Molecular Formula C13H12BFO3 boronpharm.com
Molecular Weight 246.04 g/mol boronpharm.com
Purity ≥98% boronpharm.com

| Appearance | Solid | sigmaaldrich.com |

Carbohydrate Chemistry and Glycobiology

Boronate Affinity Chromatography for Biomolecule Separation

Boronate affinity chromatography is a powerful technique for the selective separation of biomolecules that contain cis-diol groups (two hydroxyl groups on adjacent carbon atoms). springernature.com This method relies on the reversible formation of a cyclic ester between the boronic acid ligand and the cis-diol of the target molecule, such as a glycoprotein, nucleotide, or saccharide. xiamenbiotime.comresearchgate.net The process is pH-dependent; binding typically occurs under basic conditions, which facilitates the formation of a tetrahedral boronate anion that readily reacts with diols, and elution is achieved by lowering the pH to hydrolyze the ester bond. springernature.com

The effectiveness of the separation is influenced by the chemical properties of the phenylboronic acid ligand. For instance, the presence of electron-withdrawing groups, like fluorine, on the phenyl ring can lower the pKa of the boronic acid, allowing for effective binding at neutral or even slightly acidic pH levels. mdpi.com While this principle is well-established, no studies were found that specifically employed this compound as the affinity ligand on a chromatographic support. General examples of ligands used include aminophenylboronic acid and various other functionalized phenylboronic acids. mdpi.comtrinitybiotech.com

Table 1: General Principles of Boronate Affinity Chromatography

FeatureDescriptionRelevance to Phenylboronic Acids
Mechanism Reversible covalent bonding between boronic acid and cis-diols. xiamenbiotime.comThe boronic acid group (-B(OH)₂) is the key functional group.
Target Molecules Glycoproteins, RNA, saccharides, catecholamines. xiamenbiotime.comresearchgate.netAny biomolecule with accessible cis-diol moieties can be a target.
Binding Typically occurs at a pH above the boronic acid's pKa. xiamenbiotime.comAchieved by forming a stable five- or six-membered cyclic ester.
Elution Lowering the pH or using a competitive displacing agent (e.g., sorbitol). researchgate.netReverses the esterification, releasing the bound molecule.

Agrochemical and Fine Chemical Synthesis

Boronic acids and their derivatives are highly versatile building blocks in modern organic synthesis, primarily due to their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. chemimpex.com This reaction creates a carbon-carbon bond between the boronic acid and an organic halide, enabling the construction of complex molecular frameworks. chemimpex.com

In the agrochemical field, boron-containing compounds are of increasing interest. Boron itself is an essential micronutrient for plants, and certain organoboron compounds have shown potential as fungicides and plant growth regulators. The development of novel agrochemicals often relies on creating complex molecules from smaller, functionalized building blocks. cymitquimica.com

The synthesis of specialty chemicals, which are low-volume, high-value products, frequently involves multi-step synthetic pathways where building blocks like boronic acids are crucial. cymitquimica.com The unique substitution pattern of this compound—containing a bulky benzyloxy protecting group, a fluorine atom, and the reactive boronic acid—makes it a potentially valuable intermediate. It allows for sequential, site-selective reactions to build complex architectures found in materials science or medicinal chemistry. chemimpex.com For example, a similar compound, 2-Benzyloxy-4-fluorophenylboronic acid, is noted for its utility in synthesizing complex molecules for drug discovery. chemimpex.com However, specific examples of specialty chemicals derived from this compound are not available in the surveyed literature.

Analytical Methodologies for 2 Benzyloxy 3 Fluorophenylboronic Acid and Derivatives

Chromatographic Techniques for Analysis and Reaction Monitoringchromatographyonline.commdpi.comnih.gov

Chromatographic methods are fundamental for separating 2-Benzyloxy-3-fluorophenylboronic acid from complex mixtures, such as reaction media or biological matrices. nih.gov These techniques are essential for both qualitative identification and quantitative analysis. nih.gov Gas and liquid chromatography, often coupled with mass spectrometry, provide the high resolution and sensitivity required for trace-level detection and reaction monitoring. chromatographyonline.comactascientific.com

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (e.g., Post-Column Derivatization)mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a powerful tool for analyzing boronic acid derivatives. actascientific.com However, compounds like this compound may lack a strong native chromophore, making detection by standard UV-Vis detectors challenging. mdpi.com To overcome this, post-column derivatization (PCD) is employed to enhance detectability. actascientific.comnih.gov This technique involves introducing a reagent after the analyte has been separated on the HPLC column. nih.gov The reagent reacts with the boronic acid moiety to form a product that is easily detectable, often by fluorescence. mdpi.comactascientific.com

A common approach involves the reaction of the boronic acid with a compound like alizarin (B75676) to form a fluorescent ester complex. mdpi.com This derivatization is selective and allows for sensitive detection against a complex background. mdpi.com The process typically involves mixing the column effluent with the derivatization reagent in a reaction coil before the mixture passes to the detector. mdpi.comnih.gov This approach improves both sensitivity and selectivity, making it suitable for determining the purity and assay of boronic acid-containing active pharmaceutical ingredients. mdpi.com While traditionally associated with large post-column volumes that can cause band broadening, modern techniques like reaction-flow (RF) columns can minimize this effect. nih.gov

Table 1: Example HPLC-PCD Parameters for Boronic Acid Analysis

ParameterConditionPurposeReference
Derivatization ReagentAlizarin solution in methanolReacts with the boronic acid to form a fluorescent complex, enhancing detection. mdpi.com
DetectionFluorescence Detector (FLD)Provides high sensitivity for the fluorescent derivative. mdpi.com
Excitation/Emission Wavelengthse.g., 470 nm / 580 nmOptimized wavelengths for detecting the specific alizarin-boronic acid complex. mdpi.com
Reaction CoilPEEK tubing (e.g., 0.018 mm ID, 65 cm length)Allows sufficient time for the derivatization reaction to occur before detection. mdpi.comnih.gov
Mobile PhaseMixture of aqueous buffer (e.g., sodium bicarbonate) and acetonitrileTo achieve chromatographic separation of the analyte from impurities. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Boron-Containing Compoundschromatographyonline.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds. nih.gov Phenylboronic acids, being nonvolatile solids, are generally not amenable to direct GC analysis. Therefore, a derivatization step is required to convert them into more volatile and thermally stable analogues. chromatographyonline.comnih.gov

For instance, boronic acids can be derivatized with reagents like pinacol (B44631) to form volatile boronate esters. chromatographyonline.com A study on the analysis of potential mutagenic impurities, such as tetrahydroxydiboron (B82485) (BBA), demonstrated that derivatization to a pinacol boronate ester enabled sensitive detection by GC-MS. chromatographyonline.com Another method successfully used triethanolamine (B1662121) to convert boric acid into a volatile borate (B1201080) that could be readily measured by GC. nih.gov This approach offers high accuracy and specificity, with the mass spectrometer operating in selected ion monitoring (SIM) mode to reduce matrix effects and enhance sensitivity. nih.gov After derivatization, the resulting volatile boron compound can be analyzed, with the mass spectrometer providing definitive identification based on its mass spectrum. nih.govrsc.org

Table 2: GC-MS Derivatization and Analysis Approaches for Boron Compounds

Analyte TypeDerivatization ReagentDerivative FormedKey AdvantageReference
Boronic Acids (e.g., BBA)PinacolVolatile Pinacol Boronate EsterEnables GC-MS analysis of non-volatile boronic acids with low limits of quantitation (e.g., 2.5 ppm). chromatographyonline.com
Boric AcidTriethanolamineVolatile Triethanolamine BorateAllows for fast, selective, and sensitive quantification of inorganic boron with very low detection limits (0.04 µg/L). nih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for High Sensitivity Quantificationnih.govjfda-online.com

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) provides a significant increase in resolution, speed, and sensitivity compared to conventional HPLC-MS. jfda-online.com This makes it an ideal method for the quantification of this compound and its metabolites at very low concentrations in complex matrices. jfda-online.com The use of smaller stationary phase particles in UPLC columns leads to sharper and narrower peaks, improving chromatographic separation.

The tandem mass spectrometer offers exceptional selectivity and sensitivity, allowing for the development of robust quantitative methods. nih.gov For example, UPLC-MS/MS methods have been developed for the quantification of various compounds, achieving lower limits of quantitation in the nanogram per liter (ng/L) range. nih.gov In the context of boronic acids, derivatization can also be coupled with LC-MS/MS to boost sensitivity. nih.gov A novel method using online, in-source derivatization with phenylboronic acid for saccharide analysis demonstrated sensitivity enhancements of one to two orders of magnitude, achieving femtomole limits of detection. nih.gov This principle can be applied to the analysis of the target compound, where high sensitivity is paramount. The precision of UPLC-MS/MS methods is typically high, with within-run and between-run imprecision often below 6%. jfda-online.com

Spectroscopic and Spectrometric Characterization in Researchyoutube.comnih.gov

Spectroscopic and spectrometric techniques are indispensable for determining the elemental composition and studying the molecular interactions of this compound. These methods provide information that is complementary to chromatographic analysis.

Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS) for Total Boron Content Analysisnih.govsckcen.be

Inductively Coupled Plasma (ICP) techniques are the methods of choice for determining the total boron content in a sample. nih.gov In both ICP-OES and ICP-MS, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the constituent elements. nih.gov

ICP-OES detects the light emitted by the excited boron atoms in the plasma. nih.gov The wavelength of the emitted light is characteristic of the element, and its intensity is proportional to the concentration. nih.gov ICP-OES is a robust technique suitable for multi-element analysis with moderate sensitivity, with typical detection limits for boron ranging from 0.005 to 0.01 mg/L. youtube.comnih.gov

ICP-MS offers unparalleled sensitivity by coupling the plasma source with a mass spectrometer. youtube.com After ionization in the plasma, the boron ions are directed to the mass spectrometer, which separates them based on their mass-to-charge ratio. youtube.comsckcen.be This allows for the analysis of specific boron isotopes (¹⁰B and ¹¹B). nih.gov ICP-MS is significantly more sensitive than ICP-OES, with detection limits that can be three orders of magnitude lower, reaching parts-per-trillion levels. youtube.comsckcen.be This makes it the preferred choice for ultra-trace elemental analysis. youtube.com However, ICP-MS can be susceptible to matrix effects from organic solvents and memory effects, where boron adheres to the sample introduction system. sckcen.bersc.org

Table 3: Comparison of ICP-OES and ICP-MS for Boron Analysis

FeatureICP-OESICP-MSReference
PrincipleMeasures electromagnetic radiation from excited atoms.Measures the mass-to-charge ratio of ions. nih.gov
SensitivityModerate (ppm to high ppb range).Very High (ppb to ppt (B1677978) range). youtube.comsckcen.be
Detection Limit~0.005 - 0.01 mg/L.~0.01 µg/L (three orders of magnitude better than ICP-OES). nih.govsckcen.be
Isotopic AnalysisNo.Yes (e.g., ¹⁰B and ¹¹B). nih.gov
Common InterferencesSpectral interferences (e.g., from iron and chromium).Polyatomic ion interferences from solvents; memory effects. nih.govsckcen.bersc.org
Primary UseHigh-throughput analysis, water quality testing, industrial products.Ultra-trace analysis, environmental monitoring, pharmaceutical testing. youtube.com

Fluorescence-Based Detection Methods for Boronic Acid Interactionsacs.orgnih.gov

Fluorescence-based methods offer a highly sensitive and selective means of detecting boronic acids and studying their interactions. acs.org These methods rely on the specific and reversible covalent binding of boronic acids with molecules containing diol groups, which leads to a distinct change in the fluorescence signal of a probe. nih.gov

One innovative approach is based on modulating the excited-state intramolecular proton transfer (ESIPT) process of a fluorescent probe like 10-hydroxybenzo[h]quinolone (HBQ). acs.org The interaction of a boronic acid with the probe interrupts the ESIPT pathway, "turning off" the normal fluorescence and activating a new, brilliant fluorescence at a different wavelength. acs.org This method is highly sensitive and selective for boronic acids over other functional groups. acs.org

Another strategy involves designing fluorescent sensors where the boronic acid is part of a larger molecule containing a fluorophore. mdpi.comnih.gov The binding of the boronic acid to a target analyte, such as a diol on a carbohydrate or a catecholamine, alters the electronic properties of the system through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), resulting in a measurable change in fluorescence intensity. nih.govresearchgate.net These sensors can be designed to emit at various wavelengths, including in the red part of the spectrum, to allow for co-staining with other cellular markers. mdpi.com The detection limits for such sensors can be in the micromolar range, which is sufficiently sensitive for many biological and analytical applications. mdpi.com

Table 4: Examples of Fluorescence-Based Sensors for Boronic Acids

Sensor/ProbeMechanismFluorescence ChangeKey FeatureReference
10-hydroxybenzo[h]quinolone (HBQ)Interruption of Excited-State Intramolecular Proton Transfer (ESIPT).ESIPT-off fluorescence (brilliant blue emission).Highly sensitive and selective; useful for reaction monitoring and TLC staining. acs.org
BS-631Intramolecular Charge Transfer (ICT) upon complexation.Red fluorescence emission (max 631 nm).Designed for detecting boronic acid agents in cells; avoids spectral overlap with common nuclear stains. mdpi.com
Squarylium-based receptorDisruption of aggregation upon boronate ester formation.Large enhancement in fluorescence.Targets monosaccharides on cell surfaces with a low detection limit. nih.gov
Anthracene-based dicationic receptorPhotoinduced Electron Transfer (PET).Strong fluorescence change upon binding.Shows high selectivity for specific saccharides like sorbitol. researchgate.net

Development of High-Throughput Analytical Platforms for Boronic Acids

The increasing use of boronic acids, including this compound and its derivatives, in various fields such as medicinal chemistry, diagnostics, and material science has necessitated the development of rapid and efficient analytical methodologies. High-throughput analytical platforms are crucial for screening large compound libraries, monitoring reaction kinetics, and performing quality control. These platforms are characterized by their speed, automation, and ability to handle numerous samples in parallel, significantly accelerating research and development processes. Key technologies that have been adapted for the high-throughput analysis of boronic acids include Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Capillary Electrophoresis (CE).

UPLC-MS/MS Methods for High-Throughput Analysis

Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) has emerged as a powerful tool for the high-throughput analysis of boronic acids. rsc.orgresearchgate.net This technique offers significant advantages in terms of speed, resolution, and sensitivity, allowing for the rapid separation and quantification of a wide range of boronic acid derivatives. rsc.orgresearchgate.net The short analysis times, often under two minutes per sample, make it ideal for screening large numbers of compounds. rsc.org

A key challenge in the analysis of boronic acids is their propensity to form boroxines (cyclic anhydrides) and other adducts, which can complicate chromatographic separation and mass spectrometric detection. rsc.org However, optimized UPLC-MS/MS methods have been developed to minimize these issues without the need for sample pre-treatment or derivatization, which is often required in other analytical techniques. rsc.org These methods typically utilize reversed-phase chromatography with specific mobile phase compositions and MS parameters to ensure reproducible and accurate quantification. rsc.orgnih.gov

Research has demonstrated the successful application of UPLC-MS/MS for the analysis of a diverse set of boronic acids with various functional groups. rsc.org These methods have shown excellent performance in terms of recovery, precision, and linearity. rsc.org For instance, a study analyzing 20 different boronic acids reported recovery values ranging from 97.1% to 105.7% and a precision (expressed as relative standard deviation) below 2.0%. rsc.org The limit of detection (LOD) and limit of quantification (LOQ) for the majority of these boronic acids were found to be 0.1 µg and 1.0 µg, respectively. rsc.org Such methods are not only suitable for high-throughput screening but also for practical applications like monitoring the progress of Suzuki coupling reactions. rsc.org

Table 1: UPLC-MS/MS Method Parameters and Performance Data for the Analysis of Various Boronic Acids. rsc.orgnih.gov
ParameterCondition/Value
Column Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium acetate (B1210297) in water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Run Time < 2 minutes
Ionization Mode Electrospray Ionization (ESI), Negative
Recovery 97.1 - 105.7%
Precision (RSD) < 2.0%
Linearity (R²) > 0.98

Capillary Electrophoresis-Based Approaches

Capillary electrophoresis (CE) offers another robust platform for the high-throughput analysis of boronic acids and their derivatives. nih.govnih.gov CE methods are characterized by high separation efficiency, short analysis times, and minimal sample and reagent consumption. espci.fr Non-aqueous capillary electrophoresis (NACE) has proven particularly effective for analyzing boronic esters and their corresponding acids, overcoming the challenges of hydrolysis and poor peak shape often encountered with traditional chromatographic methods. nih.govelectronicsandbooks.com

In NACE, the separation is performed in an organic solvent-based background electrolyte, which prevents the degradation of water-sensitive compounds like boronic esters. nih.govelectronicsandbooks.com Studies have demonstrated the successful separation of various boronic ester and acid pairs with resolutions greater than 1.5 and run times of less than 3 minutes. nih.gov This high-speed separation capability makes NACE a valuable tool for high-throughput screening and quality control in synthetic chemistry. nih.gov

Affinity capillary electrophoresis (ACE) is another CE-based technique that is used to study the interactions between boronic acids and cis-diol-containing biomolecules. This method is valuable for screening boronic acid libraries to identify compounds with specific binding affinities, which is a critical step in the development of sensors and therapeutics.

Table 2: Performance of Non-Aqueous Capillary Electrophoresis for the Separation of Boronic Acid Derivatives. nih.gov
Analyte TypeSeparation ConditionsResolutionRun Time
Proprietary Boronic Ester and AcidUncoated fused-silica capillary (33 cm x 50 µm), -25 kV, 25°C> 1.5< 3 min
Model Boronic Ester and Acid Pairs (9 pairs)Uncoated fused-silica capillary (33 cm x 50 µm), +25 kV, 25°C> 1.5 for all pairs< 3 min

High-Throughput Screening Assays

High-throughput screening (HTS) is a cornerstone of modern drug discovery and involves the rapid testing of large numbers of chemical compounds for their biological activity. nih.govnih.gov Boronic acids, due to their unique chemical properties, are frequently included in HTS libraries and are also the targets of such screens. nih.govthermofisher.com Fluorescence-based assays are particularly well-suited for HTS due to their high sensitivity and amenability to automation. nih.gov

Fluorescence polarization (FP) is a widely used HTS technique for studying biomolecular interactions. nih.govnih.gov In an FP assay, a small fluorescently labeled molecule (tracer) binds to a larger protein, resulting in a slower rotation and an increase in the polarization of the emitted light. nih.gov Compounds that inhibit this interaction will displace the tracer, leading to a decrease in fluorescence polarization. nih.gov This principle has been successfully applied to screen for boronic acid inhibitors of enzymes such as penicillin-binding proteins (PBPs) and β-lactamases. nih.gov In these assays, a fluorescently labeled boronic acid can serve as the tracer to identify more potent, unlabeled inhibitors from a compound library. nih.gov The development of such assays has been instrumental in identifying novel boron-containing drug candidates. nih.gov

Computational and Theoretical Studies on 2 Benzyloxy 3 Fluorophenylboronic Acid Reactivity

Mechanistic Investigations of Boronic Acid Transformations using Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving boronic acids. rsc.orgresearchgate.netmdpi.com While direct computational studies on 2-benzyloxy-3-fluorophenylboronic acid are not extensively published, a wealth of theoretical research on substituted phenylboronic acids in hallmark reactions like the Suzuki-Miyaura cross-coupling provides a robust framework for understanding its behavior. rsc.orgnih.gov

The Suzuki-Miyaura reaction mechanism is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. Computational studies have been pivotal in refining our understanding of the transmetalation step, which is often rate-limiting. DFT calculations have shown that the reaction of the boronic acid with a base to form a more nucleophilic boronate species is a crucial precursor to transmetalation. acs.orgnih.govresearchgate.net The base activates the boronic acid, making the organic group more readily transferable to the palladium center. nih.govresearchgate.net

Two primary pathways for the role of the base have been computationally evaluated: one where the base first coordinates to the palladium complex, and another where it activates the boronic acid directly. acs.orgnih.gov Strong evidence from DFT calculations suggests that the dominant mechanism involves the initial reaction between the base (e.g., hydroxide) and the boronic acid to form a tetracoordinate boronate anion, [ArB(OH)₃]⁻. acs.orgnih.govresearchgate.net This activated species then engages with the palladium-halide complex, significantly lowering the activation energy for the transmetalation step compared to the neutral boronic acid pathway.

For this compound, computational models would predict that this initial activation by a base is equally critical for efficient participation in cross-coupling reactions. The electronic properties of the benzyloxy and fluoro substituents (discussed in section 6.2) would modulate the energetics of both boronate formation and the subsequent transfer of the 2-benzyloxy-3-fluorophenyl group to the palladium catalyst. DFT calculations can model the transition state energies for these steps, providing quantitative insight into how these substituents affect reaction rates and efficiency. researchgate.net

Understanding Electronic Effects of Fluorine and Benzyloxy Substituents on Reactivity and Selectivity

The reactivity of a substituted phenylboronic acid is profoundly influenced by the electronic nature of its substituents. The Hammett equation provides a quantitative means to correlate substituent effects with reaction rates and equilibria. wikipedia.orgutexas.edu The electronic contributions of the fluorine and benzyloxy groups on this compound are a combination of inductive and resonance effects, which can be described by Hammett substituent constants (σ). scispace.comstenutz.eu

Fluorine Substituent: The fluorine atom at the 3-position (meta to the boronic acid) primarily exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. dntb.gov.uaresearchgate.net This effect increases the Lewis acidity of the boron atom, making the boronic acid a stronger acid (lower pKa). nih.govmdpi.com An increase in Lewis acidity can facilitate the formation of the reactive boronate species in the presence of a base, potentially accelerating the transmetalation step in cross-coupling reactions. mdpi.com The resonance effect (+M) of a meta-fluorine is generally weak and less significant than its inductive pull. utexas.edu

Benzyloxy Substituent: The benzyloxy group (-OCH₂Ph) at the 2-position (ortho to the boronic acid) has a more complex influence. The oxygen atom is electron-withdrawing inductively (-I) but electron-donating through resonance (+M). Furthermore, the bulky nature of the benzyloxy group can introduce significant steric hindrance around the reaction center, which can affect the approach of reactants and catalysts. In some cases, an ortho-substituent with a lone pair, like the oxygen in the benzyloxy group, can form an intramolecular coordinating interaction with the boron atom, influencing its reactivity. mdpi.com

SubstituentPositionInductive Effect (F)Resonance Effect (R)Hammett Constant (σ_m)Hammett Constant (σ_p)
-F (Fluoro)meta/para+0.45-0.39+0.34+0.06
-OCH₂Ph (Benzyloxy)meta/para+0.11-0.29+0.12-0.18

Note: Hammett constants (σ) and Field/Resonance parameters (F/R) are established measures of substituent electronic effects. scispace.comstenutz.eu Positive σ values indicate electron-withdrawing character relative to hydrogen, while negative values indicate electron-donating character. The values for the benzyloxy group are approximated based on related alkoxy substituents.

Modeling of Boronic Acid Interactions with Biological Targets and Diols

Computational modeling is a powerful technique for investigating how boronic acids interact with biological systems, such as enzymes and cell surface glycans. nih.govrsc.org Boronic acids are well-known for their ability to form reversible covalent bonds with nucleophiles, a property that has been exploited in the design of enzyme inhibitors. researchgate.net

Interactions with Biological Targets (Serine Proteases): Phenylboronic acids are potent inhibitors of serine proteases. nih.govmdpi.com Computational docking and molecular dynamics simulations can model the binding of a boronic acid inhibitor within the active site of a protease. nih.gov The mechanism of inhibition typically involves the Lewis acidic boron atom being attacked by the nucleophilic hydroxyl group of the active site serine residue. rsc.orgresearchgate.net This forms a stable, tetrahedral boronate adduct that mimics the transition state of peptide bond hydrolysis, thereby blocking the enzyme's catalytic activity. mdpi.comnih.gov

For this compound, modeling studies would be crucial to predict its binding affinity and selectivity for a given protease. The electron-withdrawing fluorine substituent would increase the electrophilicity of the boron atom, likely enhancing the covalent interaction with the catalytic serine. nih.gov Conversely, the large benzyloxy group could either provide beneficial hydrophobic interactions with the enzyme's binding pocket or cause steric clashes that hinder binding. nih.gov Computational models can calculate these interaction energies and predict the most favorable binding pose.

Interactions with Diols: Boronic acids readily and reversibly form cyclic esters with 1,2- or 1,3-diols, a fundamental interaction for carbohydrate sensing and the formation of dynamic hydrogels. nih.govacs.orglodz.pl The equilibrium of this esterification is highly pH-dependent. acs.orgrsc.org Computational studies have investigated the mechanism of this esterification, suggesting that under mildly basic conditions, the reaction proceeds through the more reactive tetrahydroxyborate anion. rsc.org The stability of the resulting boronate ester is influenced by the Lewis acidity of the boronic acid and the stereochemistry of the diol. rsc.org

The increased Lewis acidity of this compound, due to the fluoro substituent, is expected to shift the equilibrium towards the formation of the boronate ester, leading to stronger binding with diols compared to unsubstituted phenylboronic acid at a given pH. dntb.gov.uamdpi.com Computational models can predict the binding constants and geometries of complexes formed between this specific boronic acid and various diols, such as glucose or fructose, providing a rational basis for its use in sensors or responsive biomaterials. lodz.plrsc.org

Future Perspectives and Emerging Research Directions

Exploration of Novel Catalytic Systems for 2-Benzyloxy-3-fluorophenylboronic Acid Transformations

The utility of this compound is largely defined by its participation in cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Future research is heavily invested in developing novel catalytic systems that offer greater efficiency, broader substrate scope, and enhanced performance under challenging conditions.

For a sterically hindered compound like this compound, the design of new phosphine (B1218219) ligands is crucial. Ligands such as SPhos (2-(2',6'-dimethoxybiphenyl)dicyclohexylphosphine) have demonstrated unprecedented activity, enabling reactions with bulky substrates at low catalyst loadings and even at room temperature. nih.gov Similarly, specialized indolylphosphine (WK-phos) and imidazopyridine monophosphine (JagPhos I) ligands have been developed to facilitate the coupling of sterically demanding partners. researchgate.net The development of such ligands is key to overcoming the steric hindrance presented by the ortho-benzyloxy group.

Another major research thrust is the development of catalytic systems that operate in aqueous media. nih.govacs.org This aligns with the principles of green chemistry by reducing reliance on volatile organic solvents. nih.gov A novel catalytic system using sodium tetrachloropalladate (Na₂PdCl₄) and a water-soluble phosphine ligand has been shown to efficiently catalyze Suzuki-Miyaura reactions in 100% water. nih.gov Such systems are critical for the functionalization of water-soluble biomolecules and nanoparticles. nih.gov Beyond palladium, nickel-based catalysts are also being explored for the coupling of aryl ethers with arylboronic acids, offering a cost-effective alternative. nih.gov

Table 2: Emerging Catalytic Systems for Suzuki-Miyaura Coupling

Catalytic System Key Feature Relevance for this compound
Palladium with Advanced Phosphine Ligands (e.g., SPhos, WK-phos) High activity for sterically hindered substrates. nih.govresearchgate.net Overcomes steric bulk from the ortho-benzyloxy group, enabling efficient coupling.
Aqueous Palladium/Phosphine Systems Reactions proceed in water, avoiding organic solvents. nih.govacs.org Greener transformations and potential for biological applications. nih.gov
Nickel-Based Catalysts Lower cost alternative to palladium. nih.gov Provides an economical option for large-scale synthesis.

| Palladium Nanoparticles on Graphite Oxide | Highly active and reusable catalyst. acs.org | Offers potential for increased efficiency and catalyst recycling. |

Advanced Applications in Targeted Drug Delivery and Diagnostics

The boronic acid functional group is a versatile tool for biomedical applications due to its unique ability to form reversible covalent bonds with 1,2- and 1,3-diols. nih.govrsc.org This property is central to the future use of this compound in advanced drug delivery and diagnostics.

In targeted cancer therapy, phenylboronic acid (PBA) derivatives are being exploited to target sialic acid, which is often overexpressed on the surface of cancer cells. nih.govnih.gov PBA-functionalized nanoparticles can act as "magic bullets," selectively binding to and delivering therapeutic payloads like doxorubicin (B1662922) directly to tumor cells. nih.gov This targeted approach increases the drug's efficacy while minimizing systemic toxicity. nih.gov Furthermore, PBA-based systems can be designed to be pH-responsive, releasing their cargo in the acidic tumor microenvironment. nih.govacs.org

In diagnostics, boronic acids are being integrated into fluorescent sensors. nih.gov These sensors can detect biologically important carbohydrates, with their fluorescence properties changing upon binding to a target diol. rsc.orgnih.gov For instance, boronic acid-functionalized metal-organic frameworks and quantum dots are being developed for the highly sensitive and selective detection of sialic acid, offering a potential tool for early cancer diagnosis. nih.govmdpi.com Another major area is the development of glucose-responsive systems for diabetes management. nih.govrsc.org PBA-functionalized polymers can form hydrogels or micelles that encapsulate insulin (B600854) and release it in response to high glucose concentrations, mimicking the function of a healthy pancreas. nih.govrsc.orgrsc.org

Integration with Artificial Intelligence and Machine Learning for Reaction Optimization and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize organic synthesis. mdpi.com For a molecule like this compound, these technologies can accelerate the discovery of optimal reaction conditions and even uncover novel transformations.

ML algorithms, particularly deep learning models, can be trained on large datasets from high-throughput experiments to predict the outcomes of chemical reactions with high accuracy. nih.govrsc.org These models can analyze the complex interplay between substrates, catalysts, solvents, and bases to recommend the optimal conditions for a specific transformation, such as a Suzuki-Miyaura coupling. nih.govresearchgate.net This data-driven approach significantly reduces the time and resources spent on empirical trial-and-error optimization. rsc.org For instance, random forest algorithms have been used to predict which catalyst systems will be most effective for challenging C-N cross-coupling reactions. semanticscholar.orgprinceton.edu

Q & A

Q. How can I optimize Suzuki-Miyaura cross-coupling reactions using 2-Benzyloxy-3-fluorophenylboronic acid?

Methodological Answer: To optimize coupling efficiency, use Pd-based catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) in a 1:1.2 molar ratio of boronic acid to aryl halide/triflate. Ensure anhydrous conditions with degassed solvents (THF or DMF) and a base like Na₂CO₃ or CsF. Monitor reaction progress via TLC or HPLC. Adjust temperature (60–100°C) based on substrate reactivity. For sterically hindered partners, extend reaction times (12–24 hours) .

Q. What are the recommended storage conditions to maintain the stability of this compound?

Methodological Answer: Store at 0–6°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis and oxidation. Pre-dry storage vials and use molecular sieves (3Å) to minimize moisture. Confirm purity (>97% by HPLC) before use, as impurities accelerate degradation .

Q. How do structural analogs (e.g., 4-Benzyloxy-3-fluorophenylboronic acid) differ in reactivity?

Methodological Answer: Compare regiochemical effects using computational tools (DFT/B3LYP) to analyze electronic profiles (Fukui indices, HOMO/LUMO gaps). Experimentally, perform competitive coupling reactions under identical conditions. The fluorine atom’s position alters steric hindrance and electron-withdrawing effects, impacting cross-coupling yields and selectivity .

Advanced Research Questions

Q. How can computational modeling predict the electronic properties of this compound?

Methodological Answer: Use Gaussian 09 with B3LYP/6-311++G(d,p) basis sets to calculate molecular electrostatic potential (MEP), natural bond orbital (NBO) charges, and vibrational spectra. Compare with experimental IR/Raman data to validate models. Focus on the boron center’s Lewis acidity, which influences Suzuki-Miyaura reactivity .

Q. What strategies resolve contradictions between experimental and theoretical data for this compound?

Methodological Answer: Reconcile discrepancies by:

  • Re-evaluating purity and structural confirmation (NMR, X-ray crystallography).
  • Adjusting computational parameters (e.g., solvent effects via PCM models).
  • Testing alternative reaction pathways (e.g., base-free conditions for pH-sensitive systems).
    Cross-validate with analogs like 4-Benzyloxy-2-fluorophenylboronic acid to isolate variables .

Q. How does the benzyloxy group influence boronic acid reactivity in non-coupling applications?

Methodological Answer: The benzyloxy group enhances solubility in organic solvents and stabilizes intermediates via π-π stacking. For applications like sensor development, perform fluorescence quenching assays with diols (e.g., fructose) to study binding affinity. Compare with deprotected (hydroxy) derivatives to quantify steric/electronic contributions .

Q. What are the challenges in synthesizing fluorinated benzoxaboroles from this compound?

Methodological Answer: Fluorine’s electronegativity complicates cyclization. Use Pudovik reaction conditions (microwave-assisted heating, 120°C) with phosphoryl chloride to form benzoxaborole scaffolds. Monitor intermediates via LC-MS and optimize stoichiometry to avoid side reactions (e.g., debenzylation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.